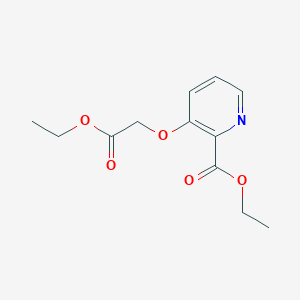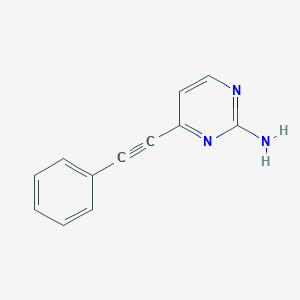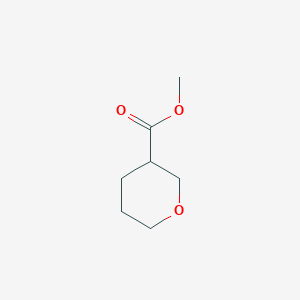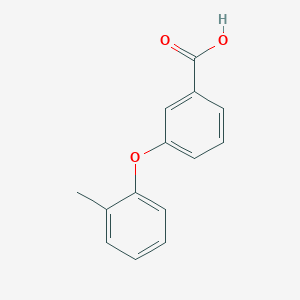
3-(2-Methylphenoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methylphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O3 It consists of a benzoic acid moiety substituted with a 2-methylphenoxy group
Mechanism of Action
Target of Action
It is known that phenoxy herbicides, which share a similar structure with this compound, act by mimicking the auxin growth hormone indoleacetic acid (iaa) .
Mode of Action
Phenoxy herbicides, including 3-(2-Methylphenoxy)benzoic acid, induce rapid, uncontrolled growth in broad-leaf plants, a phenomenon often referred to as "growing to death" . This suggests that this compound may interact with its targets in a similar manner, leading to significant changes in the target organisms.
Biochemical Pathways
It is known that the shikimate pathway is crucial for the biosynthesis of phenolic acids . Therefore, it is plausible that this compound may influence this pathway or others related to it.
Pharmacokinetics
It is known that benzoic acid, a related compound, is conjugated to glycine in the liver and excreted as hippuric acid . This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
Related compounds, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, phenoxy herbicides can exert a negative effect on aquatic organisms . Therefore, the environmental context in which this compound is used or found can significantly impact its effects.
Biochemical Analysis
Biochemical Properties
It is known that benzoic acid derivatives, such as 3-(2-Methylphenoxy)benzoic acid, can participate in various reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Cellular Effects
It is known that benzoic acid derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that benzoic acid derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that benzoic acid derivatives can have various effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that benzoic acid derivatives can have various effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that benzoic acid derivatives can be involved in various metabolic pathways, potentially interacting with various enzymes and cofactors .
Transport and Distribution
It is known that benzoic acid derivatives can interact with various transporters and binding proteins, potentially influencing their localization or accumulation .
Subcellular Localization
It is known that benzoic acid derivatives can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methylphenoxy)benzoic acid typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-methylphenol with 3-chlorobenzoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the synthesis may involve similar nucleophilic aromatic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methylphenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-(2-Carboxyphenoxy)benzoic acid.
Reduction: 3-(2-Methylphenoxy)benzyl alcohol.
Substitution: Various substituted phenoxybenzoic acids depending on the electrophile used.
Scientific Research Applications
3-(2-Methylphenoxy)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It is used in the study of enzyme inhibition and as a ligand in receptor binding assays.
Industry: Utilized in the production of specialty chemicals, including herbicides and fungicides.
Comparison with Similar Compounds
- 2-Methylphenoxyacetic acid
- 3-Phenoxybenzoic acid
- 2-Methyl-4-chlorophenoxyacetic acid
Comparison: 3-(2-Methylphenoxy)benzoic acid is unique due to the specific positioning of the methylphenoxy group on the benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the methyl group can influence the compound’s reactivity and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-methylphenoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-10-5-2-3-8-13(10)17-12-7-4-6-11(9-12)14(15)16/h2-9H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEYEGNTRDVDCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394892 |
Source


|
| Record name | 3-(2-Methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135611-26-6 |
Source


|
| Record name | 3-(2-Methylphenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
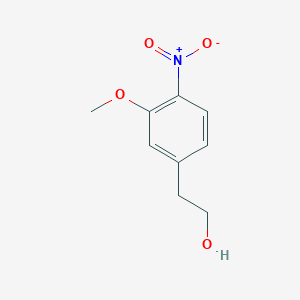
![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)
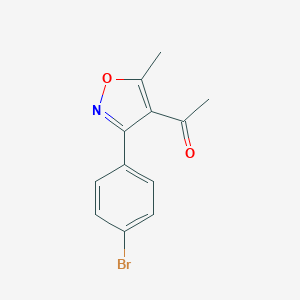
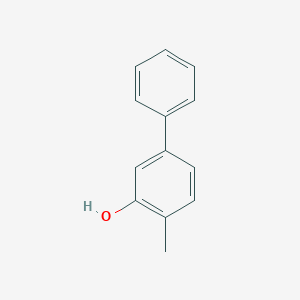
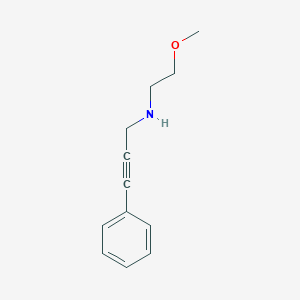

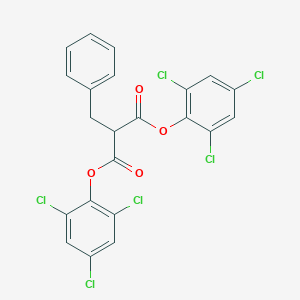
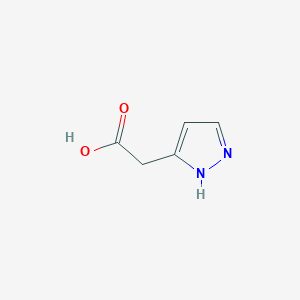

![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)
![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)
